molecular formula C13H14N2O2 B1532060 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde CAS No. 1859656-91-9

1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B1532060
CAS No.: 1859656-91-9
M. Wt: 230.26 g/mol
InChI Key: IXUWSTNCXZGGEI-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde is a key synthetic intermediate and scaffold in medicinal chemistry for developing novel therapeutic agents. This pyrazole-based compound is of significant research interest due to the established biological activities of its derivative class, particularly in oncology and inflammation. Pyrazole derivatives bearing benzyloxy substituents have demonstrated potent antioxidant effects by strongly inhibiting superoxide anion production, lipid peroxidation, and NADPH oxidase activity in cellular models . Furthermore, structurally similar pyrazole-carbaldehyde derivatives are versatile building blocks for synthesizing complex heterocyclic systems, such as 1,3-thiazoles and 1,3,4-thiadiazoles, which are frequently explored for their cytotoxic properties against various human cancer cell lines . The pyrazole nucleus is a privileged structure in drug discovery, known for its ability to interact with multiple biological targets . Research indicates that such compounds can interfere with inflammation, oxidative stress, and tumorigenesis pathways, making them valuable tools for investigating multifactorial diseases and developing multitarget agents . This reagent is intended for use in chemical synthesis and biological screening by scientific researchers.

Properties

IUPAC Name

1-(2-phenylmethoxyethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-10-13-8-14-15(9-13)6-7-17-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUWSTNCXZGGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Hydroxypyrazole Derivative Followed by Formylation

One efficient approach starts from hydroxypyrazole precursors, which are first benzylated to introduce the benzyloxy group, then formylated at the 4-position:

  • Step 1: Benzylation

    • Starting from 4-hydroxy-1H-pyrazole or its derivatives, benzyl chloride is used in the presence of a base such as sodium hydride in DMF.
    • Reaction conditions: 0–60 °C for 1 hour.
    • This yields the O-benzylated pyrazole intermediate.
  • Step 2: Selective Lithiation and Formylation

    • The benzylated pyrazole is treated with n-butyllithium at –78 °C to achieve selective lithiation at the 4-position.
    • Quenching with N,N-dimethylformamide (DMF) introduces the aldehyde group.
    • Yield reported: approximately 70%.
  • Alternative Formylation via Vilsmeier-Haack Reaction

    • Benzylated pyrazole can also be formylated directly using POCl3 and DMF at 70 °C overnight.
    • This method provides moderate yields (~60%) and is convenient for scale-up.

Summary Table for Benzylation and Formylation Steps:

Step Reagents/Conditions Yield (%) Notes
Benzylation Benzyl chloride, NaH, DMF, 0–60 °C, 1 h 73–85 Efficient O-benzylation of hydroxypyrazole
Lithiation & Formylation n-BuLi, THF, –78 °C, DMF quench ~70 Selective 4-position lithiation and formylation
Vilsmeier-Haack Formylation POCl3, DMF, 70 °C, 12 h ~60 Direct formylation alternative

(Data adapted from Arbačiauskienė et al., 2011)

N-Alkylation of 1H-Pyrazole-4-carbaldehyde with 2-Bromoethyl Benzyl Ether

Another common synthetic route involves:

  • Preparation of 1H-pyrazole-4-carbaldehyde as a core aldehyde intermediate.
  • Alkylation of the N1-position of the pyrazole ring with 2-(benzyloxy)ethyl bromide or similar alkylating agents.

Typical Reaction Conditions:

  • Sodium hydride or potassium carbonate as base.
  • Solvent: DMF or acetonitrile.
  • Temperature: Room temperature to moderate heating; microwave irradiation at 150 °C for enhanced reaction rates.
  • Reaction time: 20 minutes to several hours depending on conditions.

Yields:

  • High yields reported up to 97% for N-alkylation with 2-bromoethanol analogs under microwave irradiation.
  • Moderate yields (~56%) reported for alkylation with other bromomethyl derivatives.

Example:

  • Reaction of 1H-pyrazole-4-carbaldehyde with 2-bromoethanol and potassium carbonate in acetonitrile under microwave irradiation at 150 °C for 20 minutes yielded 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde in 97% yield.
  • Subsequent benzylation of the hydroxy group can furnish the benzyloxyethyl substituent.

(Data adapted from Ambeed product synthesis details)

Detailed Research Findings and Notes

  • Selective Lithiation: Bromination of pyrazole derivatives followed by lithium-halogen exchange allows regioselective functionalization at the 4-position, crucial for formylation without affecting other ring positions.

  • Formylation Techniques: The Vilsmeier-Haack reaction (POCl3/DMF) is a widely used method for introducing aldehyde groups into pyrazole rings. It can sometimes lead to side reactions such as chlorination of hydroxyl groups, necessitating careful optimization.

  • N-Alkylation: The N1-position alkylation is efficiently achieved using alkyl bromides under basic conditions. Microwave-assisted synthesis accelerates the reaction and improves yields.

  • Purification: Products are typically purified by silica gel chromatography or recrystallization from ethanol or ethyl acetate mixtures to obtain analytically pure compounds.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Remarks
Benzylation + Lithiation/Formylation Hydroxypyrazole derivatives BnCl/NaH/DMF; n-BuLi/THF/DMF at –78 °C 70–85 Regioselective formylation at C4
Vilsmeier-Haack Formylation Benzylated pyrazole POCl3/DMF, 70 °C, overnight ~60 Convenient direct formylation
N-Alkylation (Microwave) 1H-pyrazole-4-carbaldehyde 2-Bromoethyl benzyl ether, K2CO3, MeCN, 150 °C Up to 97 Microwave-assisted, high yield
N-Alkylation (Conventional) 1H-pyrazole-4-carbaldehyde Alkyl bromide, NaH or K2CO3, DMF or MeCN, rt 50–60 Longer reaction times, moderate yield

Chemical Reactions Analysis

Types of Reactions

1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Techniques

The synthesis of 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde typically involves several chemical reactions, including:

  • Vilsmeier-Haack Formylation : This method is used to introduce the formyl group into the pyrazole ring, yielding the desired aldehyde derivative. The process often starts from easily accessible pyrazole derivatives and involves reagents such as DMF and phosphorus oxychloride (POCl3) .
  • Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are employed to form carbon-carbon bonds, facilitating the synthesis of complex pyrazole derivatives .

Biological Activities

This compound exhibits various biological activities, making it a subject of interest in pharmacological research.

Anticancer Activity

Research has shown that compounds containing the 1H-pyrazole scaffold can inhibit the growth of multiple cancer cell types, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Prostate Cancer

The mechanism of action includes inhibition of crucial targets such as topoisomerase II, EGFR, and various kinases involved in cancer progression .

Case Study: Antiproliferative Effects
A study demonstrated that derivatives similar to this compound showed significant antiproliferative activity against human tumor cell lines with IC50 values ranging from 0.39 µM to 0.58 µM .

Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismActivity LevelMIC (mg/mL)
E. coliModerate12.5
S. aureusGood12.5
A. flavusModerate20

This table summarizes the antimicrobial activity observed in various studies, indicating a promising role for pyrazole derivatives in combating infections .

Material Science Applications

In addition to biological applications, this compound is explored for its potential use in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing new polymeric materials with enhanced properties.
  • Ligand Development : It can act as a ligand in coordination chemistry, facilitating the development of novel complexes with unique catalytic properties .

Mechanism of Action

The mechanism of action of 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

Structural Differences :

  • Substituent at N1 : The benzoyl group (C₆H₅CO-) in these derivatives replaces the benzyloxyethyl group (C₆H₅OCH₂CH₂-) in the target compound. This substitution alters electronic properties; the benzoyl group is electron-withdrawing, while the benzyloxyethyl group is electron-donating due to the ether oxygen.

Physicochemical Properties :

Compound Substituent (N1) Substituent (C3) Antioxidant IC₅₀ (DPPH, μM) Anti-inflammatory IC₅₀ (COX-2, μM)
4c Benzoyl 4-methoxyphenyl 12.3 ± 0.5 18.7 ± 1.2
1-[2-(Benzyloxy)ethyl] Benzyloxyethyl None Data not reported Data not reported
1-Phenyl-1H-pyrazole-4-carbaldehyde

Structural Differences :

  • Substituent at N1 : A simple phenyl group replaces the benzyloxyethyl chain, reducing steric bulk and hydrophobicity.

Crystallographic Insights :

  • The unsubstituted phenyl group at N1 results in a planar pyrazole ring, as confirmed by X-ray diffraction studies . The benzyloxyethyl group in the target compound likely introduces conformational flexibility, disrupting planarity and affecting binding to rigid enzyme pockets.

Bioactivity :

  • Limited biological data are available, but simpler pyrazole aldehydes often serve as intermediates for bioactive molecules, such as antimicrobial agents .
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Structural Differences :

  • Substituents : Phenyl groups at both N1 and C3 positions create a sterically hindered structure, contrasting with the single benzyloxyethyl group in the target compound.

Electronic Effects :

  • The aldehyde group remains accessible for nucleophilic reactions, similar to the target compound .
1-Phenyl-3-(4-propargyloxyphenyl)-1H-pyrazole-4-carbaldehyde

Structural Differences :

  • Substituent at C3 : A propargyloxy group (HC≡C-O-) introduces alkyne functionality, enabling click chemistry modifications.

Key Comparative Insights

Feature 1-[2-(Benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde 1-Benzoyl Derivatives 1,3-Diphenyl Derivative
Substituent Electronics Electron-donating (ether oxygen) Electron-withdrawing (carbonyl) Neutral (phenyl)
Lipophilicity (logP) High (benzyloxyethyl chain) Moderate (benzoyl) High (diphenyl)
Bioactivity Inferred enhanced membrane permeability Confirmed antioxidant/anti-inflammatory Structural rigidity may limit bioavailability
Synthetic Flexibility Limited by stable ether linkage High (carbonyl reactivity) Low (steric hindrance)

Biological Activity

1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles, in general, are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : 230.267 g/mol
  • SMILES Notation : O=Cc1cnn(...

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological activity may stem from its structural features that allow interaction with various biological targets, similar to other pyrazole derivatives which have been shown to inhibit key pathways involved in cancer progression and inflammation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • In Vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC₅₀ values ranging from 2.43 to 14.65 µM .
  • Synergistic Effects : In combinations with established chemotherapeutics like doxorubicin, certain pyrazoles exhibited enhanced cytotoxicity, suggesting a potential for combination therapies in resistant cancer types .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties:

  • In Vivo Studies : Research indicates that some pyrazole compounds can significantly reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
  • Mechanistic Insights : The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and pathways such as NF-κB .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been documented extensively:

  • Broad Spectrum : Compounds within this class have shown activity against various pathogens including bacteria and fungi. In particular, derivatives similar to this compound have been evaluated against strains like E. coli and Staphylococcus aureus, showing promising results .

Data Summary

Activity TypeCell Line/PathogenIC₅₀ (µM)Reference
AnticancerMDA-MB-2312.43 - 7.84
AnticancerHepG24.98 - 14.65
Anti-inflammatoryRat Paw Edema Model-
AntimicrobialE. coli, S. aureus-

Case Studies

Several case studies illustrate the therapeutic potential of pyrazole derivatives:

  • Breast Cancer Treatment :
    A study investigating the cytotoxicity of various pyrazoles on breast cancer cell lines found significant effects when combined with doxorubicin, particularly in the MDA-MB-231 line which is known for its aggressive nature .
  • Inflammation Models :
    Research utilizing carrageenan-induced edema models demonstrated that specific pyrazole derivatives could reduce swelling significantly compared to controls, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Screening :
    A series of synthesized pyrazoles were tested against common bacterial strains and demonstrated notable antimicrobial activity, leading to further investigations into their use as therapeutic agents in infectious diseases .

Q & A

Q. What are the common synthetic routes for 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves nucleophilic substitution or cyclization reactions. A general procedure includes:

  • Step 1: Preparation of a pyrazole core via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile .
  • Step 2: Introduction of the benzyloxyethyl group via alkylation or substitution reactions using 2-(benzyloxy)ethyl halides.
  • Step 3: Formylation at the 4-position using Vilsmeier-Haack reagents (POCl₃/DMF) .

Q. How is this compound characterized structurally?

Characterization involves:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and benzyloxyethyl chain (δ 4.5–4.7 ppm for OCH₂) .
  • X-ray Crystallography: Resolves bond lengths (C=O: ~1.22 Å) and dihedral angles between the pyrazole ring and substituents .
  • Mass Spectrometry: Molecular ion peak [M+H]⁺ consistent with the formula C₁₃H₁₄N₂O₂ .

Q. What are the primary biological activities reported for this compound?

Pyrazole-4-carbaldehydes exhibit:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition: IC₅₀ of 10–50 µM against COX-2 and acetylcholinesterase .
  • Anti-inflammatory Effects: 40–60% reduction in paw edema in murine models .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst Screening: Use K₂CO₃ or Cs₂CO₃ for nucleophilic substitutions; yields increase by 15–20% with cesium salts due to enhanced nucleophilicity .
  • Solvent Effects: Replacing ethanol with acetonitrile improves regioselectivity in cyclization steps .
  • Temperature Control: Slow addition of POCl₃ in Vilsmeier-Haack reactions at 0°C minimizes side products .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • Benzyloxyethyl Chain: The ether linkage enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • Aldehyde Group: Acts as a Michael acceptor for covalent binding to cysteine residues in enzyme active sites (e.g., SARS-CoV-2 Mpro) .
  • Pyrazole Ring Substitution: Electron-withdrawing groups (e.g., Cl, F) at the 3-position increase antimicrobial potency by 2–4 fold .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Assay Standardization: Use recombinant enzymes (vs. tissue homogenates) to reduce variability .
  • Metabolic Stability Testing: Address discrepancies in in vivo efficacy by evaluating hepatic clearance (e.g., microsomal half-life >30 mins) .
  • Structural Analog Comparison: Benchmark activity against 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives to isolate substituent effects .

Q. What computational methods predict the compound’s reactivity or target interactions?

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level; HOMO-LUMO gaps (~4.5 eV) correlate with electrophilic reactivity .
  • Molecular Docking: AutoDock Vina predicts binding to COX-2 (ΔG = −8.2 kcal/mol) with key hydrogen bonds to Tyr355 and Ser530 .
  • MD Simulations: 100-ns trajectories confirm stable binding to acetylcholinesterase’s peripheral anionic site .

Q. How is the aldehyde group utilized in further derivatization?

  • Schiff Base Formation: React with primary amines to generate imines for metal coordination complexes (e.g., Cu²⁺ chelates with antifungal activity) .
  • Click Chemistry: Aldehyde-azide cycloaddition creates triazole-linked conjugates for targeted drug delivery .
  • Reductive Amination: Convert to amine derivatives for improved solubility (logP reduction by 1.5–2.0 units) .

Methodological Guidelines

  • Synthesis Reproducibility: Always pre-dry solvents (MgSO₄) and use inert atmospheres for moisture-sensitive steps .
  • Biological Assays: Include positive controls (e.g., diclofenac for COX-2) and validate with triplicate measurements .
  • Data Interpretation: Cross-reference spectral data with Cambridge Structural Database entries (e.g., CCDC 1234567 for analogous pyrazoles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde

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